molecular formula C24H18FNO6 B11145082 1-(3,4-Dimethoxyphenyl)-7-fluoro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Dimethoxyphenyl)-7-fluoro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11145082
M. Wt: 435.4 g/mol
InChI Key: MCUFWPKEBRIBOB-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxyphenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of functional groups, including methoxy, fluoro, furan, and chromeno-pyrrole moieties

Preparation Methods

The synthesis of 1-(3,4-dimethoxyphenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, furan-2-carbaldehyde, and fluorobenzene derivatives.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3,4-dimethoxybenzaldehyde and furan-2-carbaldehyde.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the chromeno-pyrrole core structure.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-(3,4-dimethoxyphenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro position, using nucleophiles such as amines or thiols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Scientific Research Applications

1-(3,4-dimethoxyphenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activities.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target of interest.

Comparison with Similar Compounds

1-(3,4-dimethoxyphenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can be compared with similar compounds such as:

    3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: This compound shares the pyrrole and furan moieties but lacks the chromeno and fluoro groups, resulting in different chemical and biological properties.

    Benzo[1,2-b4,5-b’]difuran derivatives: These compounds contain the furan moiety but differ in the overall structure and functional groups, leading to variations in their reactivity and applications.

The uniqueness of 1-(3,4-dimethoxyphenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C24H18FNO6

Molecular Weight

435.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-7-fluoro-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H18FNO6/c1-29-18-7-5-13(10-19(18)30-2)21-20-22(27)16-11-14(25)6-8-17(16)32-23(20)24(28)26(21)12-15-4-3-9-31-15/h3-11,21H,12H2,1-2H3

InChI Key

MCUFWPKEBRIBOB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)F)OC

Origin of Product

United States

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